Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid

Description

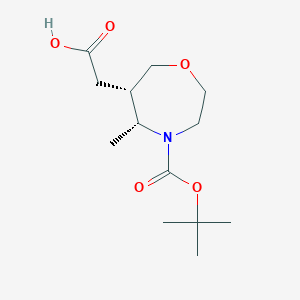

Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a methyl substituent at the 5-position. The trans configuration at the 2-position distinguishes its stereochemistry, which may influence its reactivity and interactions in synthetic pathways. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where Boc-protected amines are critical for selective reactions . Its structural complexity, combining a medium-sized heterocycle with a carboxylic acid moiety, makes it valuable for constructing bioactive molecules, though specific physicochemical data (e.g., melting point, solubility) remain unreported in the provided evidence.

Properties

Molecular Formula |

C13H23NO5 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

2-[(5R,6S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid |

InChI |

InChI=1S/C13H23NO5/c1-9-10(7-11(15)16)8-18-6-5-14(9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 |

InChI Key |

IOYCMSYVFHGMND-NXEZZACHSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](COCCN1C(=O)OC(C)(C)C)CC(=O)O |

Canonical SMILES |

CC1C(COCCN1C(=O)OC(C)(C)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid typically involves the following steps:

Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

Introduction of the Boc Protecting Group: The tert-butyloxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.

Acetylation: The final step involves the acetylation of the oxazepane ring to form the acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazepane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid has a molecular formula of and a molecular weight of approximately 273.33 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during reactions.

Medicinal Chemistry Applications

-

Drug Development :

- The compound has been investigated for its role in developing drugs targeting the human constitutive androstane receptor (CAR), which is crucial for regulating drug metabolism and transport. Recent studies have shown that derivatives of this compound can effectively activate CAR, suggesting potential applications in pharmacology for enhancing drug efficacy and safety profiles .

- Additionally, the oxazepane ring structure is associated with various biological activities, including neuroprotective effects. Compounds with similar structures have been explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

-

Therapeutic Potential :

- The compound may exhibit therapeutic potential in treating psychiatric disorders, anxiety, and affective disorders due to its interaction with neurotransmitter systems . The oxazepan moiety can influence central nervous system activity, making it a candidate for further investigation in psychopharmacology.

Synthetic Applications

- Organic Synthesis :

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of novel compounds with enhanced properties .

- The compound can be utilized in the synthesis of ligands for catalysis. Oxazoline-containing ligands derived from this compound have shown effectiveness in asymmetric synthesis processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The oxazepane ring can interact with enzymes or receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Size : The target compound’s 7-membered oxazepane ring offers greater conformational flexibility compared to 5-membered pyrrolin or 6-membered piperazine derivatives. This may enhance its ability to act as a scaffold in drug design.

- Boc Protection : All compounds share the Boc group, which protects amines during multi-step syntheses. However, its placement varies (e.g., 4-position in oxazepane vs. 1-position in pyrrolin), influencing deprotection strategies .

Physicochemical Properties

*Calculated based on molecular formula. Notes:

- The piperazine derivatives exhibit well-characterized melting points and molecular weights due to their commercial availability .

- The target compound’s solubility is inferred to be polar due to the carboxylic acid group, similar to piperazine-based analogs.

Stereochemical and Reactivity Considerations

- The trans-configuration in the target compound may enhance steric control during nucleophilic substitutions, unlike the planar pyrrolin double bond or flexible piperazine rings.

- The methyl group in the oxazepane ring could slow reaction rates compared to unsubstituted analogs, as seen in sterically hindered intermediates .

Biological Activity

Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid (CAS No. 2177267-70-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO5, with a molecular weight of 273.33 g/mol. The compound features a tert-butoxycarbonyl (Boc) group which is known to influence the solubility and stability of the molecule in biological systems.

1. Antimicrobial Properties

Research indicates that compounds with oxazepane structures often exhibit antimicrobial activity. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. Specific studies have demonstrated that derivatives of oxazepane can inhibit various bacterial strains, suggesting that this compound may share similar properties.

2. Cytotoxic Effects

In vitro studies have shown that oxazepane derivatives can induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and the subsequent mitochondrial pathway leading to cell death. Further research is needed to establish the specific cytotoxicity profile of this compound.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various oxazepane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory activity comparable to established antibiotics, suggesting its potential as a lead compound for further development.

Q & A

Q. What are the recommended synthetic routes for preparing Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid?

The synthesis typically involves multi-step protection-deprotection strategies. For example:

- Step 1 : Boc (tert-butoxycarbonyl) protection of the amine group using Boc anhydride under basic conditions (e.g., DMAP or TEA) to prevent unwanted side reactions.

- Step 2 : Cyclization to form the 1,4-oxazepane ring via nucleophilic substitution or acid-catalyzed intramolecular esterification.

- Step 3 : Methylation at the 5-position using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH). Purity is confirmed via HPLC (>95%) and NMR (e.g., verifying Boc group integrity at δ 1.4 ppm for tert-butyl protons) .

Q. How can researchers characterize the purity and structural integrity of this compound?

A combination of analytical methods is critical:

- Melting Point (mp) : Compare observed mp (e.g., 150–151°C for structurally similar Boc-protected compounds) with literature values to assess crystallinity and purity .

- NMR Spectroscopy : Key signals include tert-butyl protons (δ 1.4 ppm, singlet), oxazepane ring protons (δ 3.5–4.5 ppm), and carboxylic acid protons (broad signal at δ 10–12 ppm).

- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mass spectrometry to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What are the optimal storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in airtight containers. The Boc group is sensitive to acidic or humid conditions, which may lead to deprotection. Stability tests via TLC or HPLC over 6–12 months are recommended to detect decomposition .

Advanced Research Questions

Q. How can stereochemical configuration at the 6-position of the oxazepane ring be confirmed experimentally?

Advanced techniques include:

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in solvents like ethyl acetate/hexane.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign stereochemistry.

- NOESY NMR : Identify spatial proximity of protons (e.g., trans-configuration shows NOE correlations between axial protons on adjacent carbons) .

Q. How should researchers address contradictions in reaction yields during Boc deprotection?

Conflicting data may arise from varying acid strength or reaction times. Methodological solutions include:

- Systematic Screening : Test trifluoroacetic acid (TFA), HCl/dioxane, or H2SO4 at controlled temperatures (0–25°C).

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track Boc removal (disappearance of tert-butyl signals).

- Byproduct Analysis : Identify side products (e.g., tert-butyl cations) via GC-MS or NMR to optimize conditions .

Q. What strategies are effective for analyzing the compound’s reactivity in coupling reactions (e.g., peptide synthesis)?

- Activation of Carboxylic Acid : Use EDCI/HOBt or DCC/DMAP to form active esters.

- Steric Hindrance Mitigation : Optimize solvent polarity (DMF or DCM) and reaction time (12–24 hrs) to overcome hindrance from the methyl and Boc groups.

- Monitoring : Employ MALDI-TOF or 2D NMR (HSQC, HMBC) to confirm bond formation and assess regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.